1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-
Description
This compound is a stereospecific diester of 1,2-benzenedicarboxylic acid (phthalic acid), featuring two [(1R,5S)-3,3,5-trimethylcyclohexyl] substituents. The "rel-" designation indicates a relative stereochemical configuration between the two cyclohexyl groups, which influences its molecular geometry and physicochemical behavior . The bulky, branched cyclohexyl moieties enhance hydrophobicity and thermal stability compared to linear alkyl phthalates. Its InChIKey (PAOHYIHSSVFXHT-UHFFFAOYSA-N) confirms structural uniqueness, distinguishing it from non-stereospecific analogs like the 1,2-bis(3,3,5-trimethylcyclohexyl) ester described in PubChem ().
Properties
IUPAC Name |
bis[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBXDPWCKSOLE-UAFMIMERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@H](CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with (1R,5S)-3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield 1,2-benzenedicarboxylic acid and (1R,5S)-3,3,5-trimethylcyclohexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studies have investigated its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its potential impacts on human health and its use in medical devices.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel- involves its interaction with cellular receptors and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their properties :
Physicochemical Properties
- Thermal Stability : Branched cyclohexyl esters exhibit higher decomposition temperatures compared to linear analogs due to reduced molecular mobility and stronger van der Waals interactions .
- Stereochemical Impact: The (1R,5S) configuration may lead to distinct crystallinity and packing efficiency, affecting melting points and mechanical properties in polymer matrices. Non-stereospecific analogs (e.g., ) lack this precision, resulting in amorphous or less stable phases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
